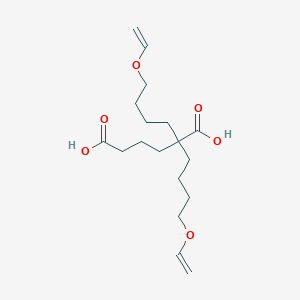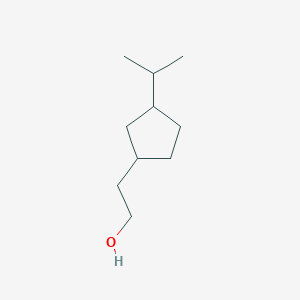
2-(3-Propan-2-ylcyclopentyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Propan-2-ylcyclopentyl)ethanol is a chemical compound that has gained significant attention for its potential use in scientific research. This compound is also known as PCP-OH or 3-MeO-PCP, and it belongs to the class of dissociative anesthetics. In
Wirkmechanismus
2-(3-Propan-2-ylcyclopentyl)ethanol acts as an NMDA receptor antagonist by binding to the receptor and preventing the influx of calcium ions into the cell. This leads to a decrease in the activity of the receptor, which can have a profound effect on the brain and nervous system. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemische Und Physiologische Effekte
2-(3-Propan-2-ylcyclopentyl)ethanol has been shown to have several biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, which means it can alter the perception of reality. It can also cause hallucinations, delusions, and psychosis-like symptoms. These effects are thought to be due to its action on the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Propan-2-ylcyclopentyl)ethanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, its potent psychoactive effects can also be a limitation, as it can make it difficult to separate the effects of the compound from its psychoactive effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Propan-2-ylcyclopentyl)ethanol. One area of research is to investigate its potential therapeutic uses in neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail to better understand its effects on the brain and nervous system. Finally, further research is needed to develop safer and more effective NMDA receptor antagonists that can be used in clinical settings.
Conclusion
In conclusion, 2-(3-Propan-2-ylcyclopentyl)ethanol is a potent NMDA receptor antagonist that has gained significant attention for its potential use in scientific research. Its potent psychoactive effects make it a useful tool for studying the role of the NMDA receptor in various neurological disorders. However, further research is needed to better understand its mechanism of action and to develop safer and more effective NMDA receptor antagonists.
Synthesemethoden
2-(3-Propan-2-ylcyclopentyl)ethanol can be synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenylacetonitrile with cyclohexanone in the presence of a base to form 1-(3-methoxyphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with 2-bromo-2-methylpropane and sodium ethoxide to form 2-(3-Propan-2-ylcyclopentyl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(3-Propan-2-ylcyclopentyl)ethanol has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means it can block the activity of this receptor. This receptor is involved in learning and memory, and its dysfunction has been linked to several neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
CAS-Nummer |
131172-17-3 |
|---|---|
Produktname |
2-(3-Propan-2-ylcyclopentyl)ethanol |
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(3-propan-2-ylcyclopentyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-8(2)10-4-3-9(7-10)5-6-11/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
UDLXKMJRNXAHTN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C1)CCO |
Kanonische SMILES |
CC(C)C1CCC(C1)CCO |
Synonyme |
Cyclopentaneethanol, 3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



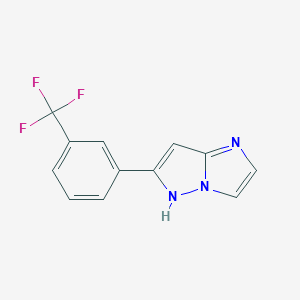
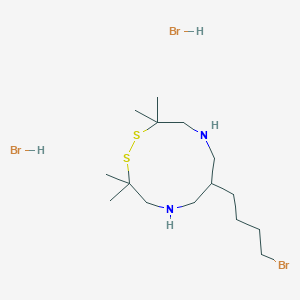
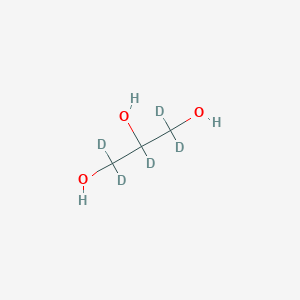

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

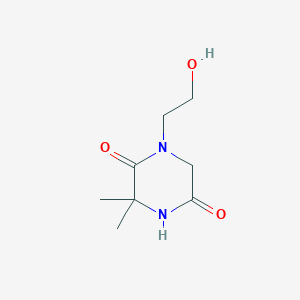
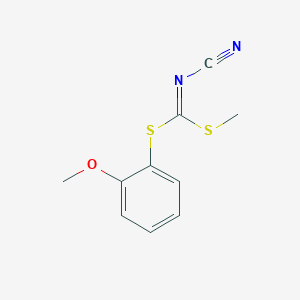
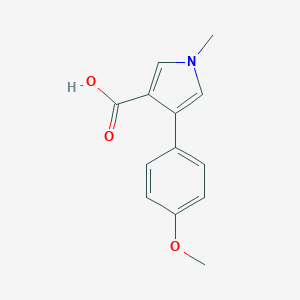

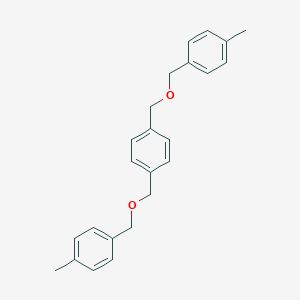

![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
